molecular formula C5H6OS4 B1270555 4,5-Bis(methylthio)-1,3-dithiol-2-one CAS No. 61485-46-9

4,5-Bis(methylthio)-1,3-dithiol-2-one

Cat. No.: B1270555
CAS No.: 61485-46-9
M. Wt: 210.4 g/mol
InChI Key: ZXNVEXYJVODARP-UHFFFAOYSA-N
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Description

4,5-Bis(methylthio)-1,3-dithiol-2-one is a useful research compound. Its molecular formula is C5H6OS4 and its molecular weight is 210.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Template

4-Bis(methylthio)methylene-2-phenyloxazol-5-one, closely related to 4,5-Bis(methylthio)-1,3-dithiol-2-one, has been identified as a versatile template in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This compound facilitates nucleophilic ring-opening reactions with diverse nucleophiles, followed by cyclization, making it valuable in organic synthesis (Misra & Ila, 2010).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been analyzed, demonstrating distinct molecular arrangements. These structures reveal how substituents in certain positions project above and below the plane of the dithiol-2-one ring, offering insights into molecular interactions and alignments (Arumugam et al., 2011).

Coordination Chemistry

Studies on the coordination chemistry of this compound have led to the synthesis and characterization of copper(I) and palladium(II) complexes. These complexes form ribbon structures through coordination bonds and S⋯S contacts, highlighting the compound's potential in inorganic and coordination chemistry (Dai et al., 2004).

Electrochemical Behaviors

Research on 1,3-dithiole derivatives of this compound has led to insights into their electrochemical behaviors and spectral properties. Such studies are crucial for understanding the electronic characteristics of these compounds, which is important in materials science and electronics (Niu et al., 2014).

Magnetic Properties

The compound has been used in synthesizing heterobimetallic clusters with tricyanometalate and pi-conjugated ligands containing 1,3-dithiol-2-ylidene. These studies focus on the magnetic properties of the clusters, contributing to the field of magnetic materials and their potential applications (Peng et al., 2010).

Optical Properties

Metal complexes involving this compound have been studied for their optical properties. These studies are significant for the development of new materials with specific optical characteristics, which can be applied in fields like photonics and optoelectronics (Zhu et al., 2008).

Mechanism of Action

Target of Action:

These interactions likely play a crucial role in its biological effects .

Mode of Action:

The compound forms coordination complexes with Ag(I) salts (such as AgNO₃, AgClO₄, AgCF₃SO₃) and Cu(I) (e.g., CuBr and Cu(MeCN)₄). These complexes may alter the redox state of the metal ions, affecting downstream signaling pathways and cellular processes. The exact changes induced by these interactions remain an active area of research .

Pharmacokinetics:

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can modulate the compound’s stability and efficacy. For example, the presence of competing ligands may affect its binding to metal ions. Stability studies under different conditions are essential to assess its environmental behavior .

Biochemical Analysis

Biochemical Properties

4,5-Bis(methylthio)-1,3-dithiol-2-one plays a significant role in biochemical reactions due to its sulfur-rich structure. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions is with thiol-containing enzymes, where this compound can act as a modulator of enzyme activity. This compound can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to changes in protein conformation and function. Additionally, this compound has been shown to interact with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling proteins involved in oxidative stress responses, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in protein conformation and function, ultimately affecting cellular processes. Furthermore, this compound can bind to metal ions, which can modulate its reactivity and interactions with other biomolecules. These binding interactions play a crucial role in the compound’s ability to influence biochemical reactions and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. These effects include oxidative stress, disruption of cellular homeostasis, and potential toxicity to vital organs. It is important to determine the appropriate dosage to balance the beneficial and adverse effects of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can influence the activity of enzymes involved in redox reactions, such as glutathione reductase and thioredoxin reductase. By modulating these enzymes, this compound can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4,5-bis(methylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVEXYJVODARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=O)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357542
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61485-46-9
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.